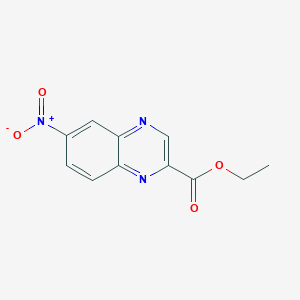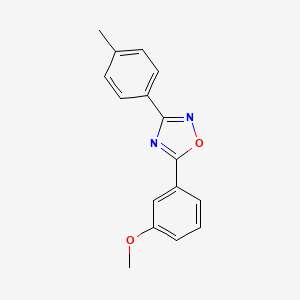
Ethyl 6-nitroquinoxaline-2-carboxylate
Descripción general
Descripción
Ethyl 6-nitroquinoxaline-2-carboxylate (ENQX) is an organic compound that belongs to the class of nitro-containing heterocyclic compounds. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes .
Molecular Structure Analysis
The molecular formula of Ethyl 6-nitroquinoxaline-2-carboxylate is C11H9N3O4. Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 6-nitroquinoxaline-2-carboxylate is 247.21. More specific physical and chemical properties are not mentioned in the papers retrieved.Aplicaciones Científicas De Investigación
Synthesis of Derivatives
Ethyl 6-nitroquinoxaline-2-carboxylate serves as a precursor in the synthesis of various derivatives, contributing to the diversity of quinoxaline compounds. For instance, it is involved in the synthesis of new oxadiazolyl, triazolyl, and pyridoquinoxaline derivatives. These compounds are obtained through various chemical reactions, including treatment with hydrazine hydrate, ammonia, and subsequent cyclization processes, as well as reactions with CS2 in pyridine and phenyl isothiocyanate (El-Dean & Geies, 1998).
Antibacterial Properties
Research has also focused on synthesizing derivatives of 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which exhibit high antibacterial activity. Ethyl esters of these compounds react with various anilines to form secondary enamines, which are significant due to their potential as antimicrobial drugs (Glushkov, Marchenko, & Levshin, 1997).
Reactions with Hydrazine Hydrate
Reactions involving ethyl 6-nitroquinoxaline-2-carboxylate with hydrazine hydrate have led to the synthesis of pyrazolylquinoxaline and carbohydrazide derivatives. These derivatives are further used to produce various compounds through Curtius rearrangement and other chemical reactions (Moustafa, 2000).
Biological Applications
Anticoccidial Activity
Ethyl 6-substitutedbenzyloxy-7-alkoxy-4-hydroxyquinoline-3-carboxylates, derived from 4-nitro-2-alkoxyphenol, have been shown to possess anticoccidial activities. These compounds were tested against Eimeria tenella in chicken feed, with some showing promising results (Zou et al., 2009).
Antibacterial and Anticancer Properties
Novel 4-oxopyrido[2,3‐a]phenothiazines, prepared through cyclization and hydrolysis processes, have exhibited significant antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds also show potential as inhibitors of the topoisomerase IV enzyme, contributing to their antibacterial efficacy (Al-Sinjilawi et al., 2014).
Direcciones Futuras
Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . This paves the way for further development of drug discovery in the wide spectrum of its biological importance . The future directions for Ethyl 6-nitroquinoxaline-2-carboxylate specifically are not mentioned in the papers retrieved.
Propiedades
IUPAC Name |
ethyl 6-nitroquinoxaline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-2-18-11(15)10-6-12-9-5-7(14(16)17)3-4-8(9)13-10/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUPZYSFLXBIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704699 | |
| Record name | Ethyl 6-nitroquinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-nitroquinoxaline-2-carboxylate | |
CAS RN |
4244-38-6 | |
| Record name | Ethyl 6-nitroquinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-(2-Hydroxyethyl)-6-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one](/img/structure/B3060402.png)
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-methylbenzenecarboxylate](/img/structure/B3060403.png)
![Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B3060406.png)
![N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea](/img/structure/B3060408.png)

![Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B3060411.png)

